(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
Description
The compound (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a structurally complex molecule featuring a spirocyclic azetidine core (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) conjugated to a substituted pyrazole moiety via a methanone bridge. PubChem lists the compound but lacks detailed characterization or bioactivity data .
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(5-methyl-1-phenylpyrazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-16(9-20-22(14)15-7-5-4-6-8-15)17(23)21-10-19(11-21)12-24-18(2,3)25-13-19/h4-9H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKNDMYLALUSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC4(C3)COC(OC4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a complex organic molecule notable for its unique spirocyclic structure. This article delves into its biological activity, synthesis, and potential applications based on available research findings.
Structural Characteristics
The compound features a spirocyclic framework, which is characterized by:
- Molecular Formula : C22H27N2O3
- Molecular Weight : 365.4 g/mol
- IUPAC Name : this compound
Antifungal Properties
Research indicates that compounds similar to this structure exhibit significant antifungal activity. For instance, studies have shown that certain derivatives with similar spirocyclic structures demonstrated inhibition rates exceeding 90% against various phytopathogens such as Rhizoctonia solani and Alternaria solani at concentrations around 50 µg/mL . This suggests potential applications in agricultural fungicides.
The biological activity of the compound may be attributed to its ability to interact with specific biological targets within fungal cells. The presence of both nitrogen and oxygen in the structure enhances its reactivity and potential interaction with enzymes or receptors involved in fungal metabolism .
Case Studies
-
Fungicidal Activity Assessment
Compound ID Inhibition Rate (%) Target Pathogen Compound A 94.0 R. solani Compound B 93.4 R. solani Compound C 91.5 R. solani Compound D 86.0 A. solani -
Therapeutic Potential
- A related compound was evaluated for its therapeutic properties against specific bacterial strains, demonstrating antibacterial activity that warrants further investigation into its potential as a pharmaceutical agent .
Synthesis and Derivatives
The synthesis of this compound can be approached through several organic reactions involving the formation of spirocyclic structures combined with pyrazole moieties . The versatility in modifying the substituents on the pyrazole ring can lead to derivatives with enhanced biological activities.
Comparison with Similar Compounds
Pyrazolyl Methanones with Heterocyclic Modifications
- Example 1: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its ethyl carboxylate derivative (7b) (): Synthesis: Prepared via condensation of malononitrile or ethyl cyanoacetate with a pyrazole precursor in 1,4-dioxane .
Pyran-Conjugated Pyrazolyl Methanones
- Example 2: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) and its ethyl ester variant (11b) (): Synthesis: Cyclocondensation of chalcone derivatives with substituted hydrazides in ethanol . Key Differences: The pyran ring introduces additional planar rigidity compared to the spirocyclic core of the target compound, which may influence pharmacokinetics.
Spirocyclic Analogues
Spiroazetidine Derivatives
- Example 3: 2-Tosyl-2-azaspiro[3.3]heptane-6-carboxylic acid derivatives (): Synthesis: Generated via coupling reactions involving spirocyclic carboxylic acids and diazomethane reagents .
Functional Group Comparisons
*Molecular weights estimated from structural formulas.
Q & A
Q. What are the recommended synthesis routes and characterization techniques for this compound?
Methodological Answer:
- Synthesis: Utilize coupling reactions between the spirocyclic amine core (e.g., 5,8-dioxa-2-azaspiro[3.5]nonane derivatives) and the pyrazole carbonyl component. Evidence from structurally related spiro compounds suggests using catalytic conditions (e.g., peptide coupling agents like EDCI/HOBt) to form the methanone bridge .
- Characterization:
- NMR Spectroscopy: Confirm regiochemistry of the spirocyclic system and pyrazole substitution patterns via H/C NMR.
- Mass Spectrometry (HRMS): Validate molecular weight and purity.
- X-ray Crystallography: Resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
Q. How can researchers assess the initial biological activity of this compound?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs due to the pyrazole moiety’s prevalence in inhibitor scaffolds.
- Assays:
- In vitro enzyme inhibition: Use fluorescence-based assays (e.g., ATPase activity for kinases).
- Cell viability: Screen against cancer cell lines (e.g., MTT assay) .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s stability under varying physiological conditions?
Methodological Answer:
- Experimental Variables:
| Factor | Levels | Duration | Analysis |
|---|---|---|---|
| pH | 2.0, 7.4, 9.0 | 24–72 hrs | HPLC-MS |
| Temperature | 25°C, 37°C | 1–7 days | NMR degradation profiling |
- Design: Use a split-plot factorial design to analyze interactions between pH and temperature .
Q. How to resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Assay Validation: Replicate studies using standardized protocols (e.g., IC determination with internal controls).
- Orthogonal Methods: Cross-validate results via SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .
- Purity Checks: Quantify impurities (>95% purity required) via LC-MS to rule out confounding factors .
Q. What methodologies are used to study the environmental fate of this compound?
Methodological Answer:
- Distribution Studies:
| Compartment | Parameters | Techniques |
|---|---|---|
| Water | LogP, solubility | Shake-flask HPLC |
| Soil | Adsorption coefficients | Batch equilibrium |
- Transformation Pathways: Use LC-QTOF-MS to identify photolysis/hydrolysis byproducts in simulated environmental matrices .
Q. How to compare the compound’s efficacy with structural analogs in drug discovery?
Methodological Answer:
- SAR Analysis: Systematically modify substituents on the pyrazole (e.g., methyl vs. trifluoromethyl) and spirocyclic core (e.g., dimethyl vs. cyclohexyl).
- Computational Tools:
- Molecular Docking: Predict binding modes to target proteins (e.g., using AutoDock Vina).
- Free Energy Calculations: Compare binding affinities (MM-GBSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
